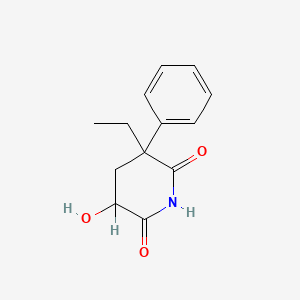

4-Hydroxy-2-ethyl-2-phenylglutarimide

Vue d'ensemble

Description

4-Hydroxy-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-ethyl-2-phenylglutarimide typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include ethyl acetoacetate, benzaldehyde, and ammonium acetate.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted piperidines

Applications De Recherche Scientifique

4-Hydroxy-2-ethyl-2-phenylglutarimide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2-ethyl-2-phenylglutarimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Ethyl-3-phenyl-2,6-piperidinedione

- 3-Ethyl-2,6-piperidinedione

- 3-Phenyl-2,6-piperidinedione

Uniqueness

4-Hydroxy-2-ethyl-2-phenylglutarimide is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

4-Hydroxy-2-ethyl-2-phenylglutarimide (also known as hydroxylated glutethimide) is a significant metabolite of the sedative-hypnotic drug glutethimide. This compound exhibits distinct biological activities and pharmacokinetic properties that warrant detailed examination. This article will explore its synthesis, biological effects, pharmacodynamics, and clinical implications, supported by relevant data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. It is synthesized through the hydroxylation of glutethimide, primarily in the liver, where it accumulates in plasma and tissues, including the brain, particularly after high doses of glutethimide .

Synthetic Pathways

Two synthetic pathways for preparing this compound have been documented. These methods not only yield the target compound but also allow for the exploration of structure-activity relationships among various analogs .

Pharmacodynamics

The biological activity of this compound is primarily characterized by its sedative-hypnotic properties. Studies indicate that this metabolite possesses greater sedative activity compared to its parent compound, glutethimide. In animal models, particularly in mice, it has been shown to be twice as potent as glutethimide itself .

Table 1: Comparative Biological Activity of Glutethimide and Its Metabolite

| Compound | Sedative Activity (Relative Potency) |

|---|---|

| Glutethimide | 1 |

| This compound | 2 |

Toxicological Profile

While this compound contributes to the therapeutic effects of glutethimide, it is also associated with adverse effects. High concentrations in plasma can lead to toxicity characterized by prolonged sedation and coma in cases of overdose . The compound's half-life is notably prolonged in overdose situations, complicating clinical management .

Case Studies

- Overdose Cases : In a clinical review of patients with glutethimide overdose, significant levels of this compound were detected in urine samples. These findings highlighted the importance of monitoring this metabolite for assessing toxicity and guiding treatment decisions .

- Long-term Effects : Chronic use of glutethimide has been linked to various adverse reactions including hypersensitivity reactions and blood dyscrasias. One case study reported osteomalacia attributed to long-term exposure to glutethimide, with serum enzyme levels normalizing upon discontinuation .

Metabolism and Elimination

The metabolism of glutethimide involves extensive hepatic processing where it is converted into several metabolites including this compound. The elimination half-life of this metabolite can vary significantly based on dosage and individual patient factors; however, it generally ranges from 10 to 12 hours under normal circumstances but can extend up to 40 hours in cases of severe intoxication .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Irregular |

| Peak Plasma Concentration | 2.85 - 7.05 µg/mL |

| Elimination Half-life | 10 - 12 hours |

| Prolonged Half-life (Overdose) | Up to 40 hours |

Propriétés

IUPAC Name |

3-ethyl-5-hydroxy-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)8-10(15)11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBSNHRSQQNHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(=O)NC1=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964558 | |

| Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50275-60-0 | |

| Record name | 4-Hydroxy-2-ethyl-2-phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050275600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.